molecular formula C13H11NO3 B1388002 4-Methoxy-3-(pyridin-3-yl)benzoic acid CAS No. 1181621-40-8

4-Methoxy-3-(pyridin-3-yl)benzoic acid

Cat. No.: B1388002
CAS No.: 1181621-40-8
M. Wt: 229.23 g/mol
InChI Key: LGLSNPOXIXHHDM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-3-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a methoxy group at the 4-position and a pyridin-3-yl substituent at the 3-position of the benzene ring. This structure combines aromatic and heteroaromatic moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methoxy-3-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-4-9(13(15)16)7-11(12)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLSNPOXIXHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Hydroxy-3-(pyridin-3-yl)benzoic acid.

    Reduction: 4-Methoxy-3-(pyridin-3-yl)benzyl alcohol.

    Substitution: 4-(Substituted)-3-(pyridin-3-yl)benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methoxy-3-(pyridin-3-yl)benzoic acid with derivatives differing in substituents, functional groups, or aromatic systems. Key properties include molecular weight, solubility, binding affinity, and synthetic complexity.

Substituted Benzoic Acids with Pyridine Moieties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference
4-(Pyridin-3-yl)benzoic acid No methoxy group 199.2 Displaced by 4-methoxybenzoic acid in CYP199A4 binding studies, indicating lower affinity compared to methoxy-containing analogs .
4-Methoxy-3-(trifluoromethyl)benzoic acid Trifluoromethyl group replaces pyridine 220.15 Enhanced lipophilicity and acidity due to electron-withdrawing CF₃ group; used in agrochemicals .
4-(2-Methoxypyridin-3-yl)benzoic acid Methoxy on pyridine ring 243.2 Increased steric hindrance may reduce enzyme binding; priced as a high-value intermediate .
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid Sulfamoyl linker to pyridine 337.34 Modified solubility and potential protease inhibition due to sulfonamide group .

Functional Group Variations

  • 4-Methoxy-3-(3-methoxyphenyl)benzoic acid: A non-heterocyclic analog with a second methoxyphenyl group. Lacks pyridine’s hydrogen-bonding capacity, reducing interactions with metalloenzymes like CYP199A4 .
  • 4-Hydroxy-3-(methoxycarbonyl)benzoic acid : Replaces pyridine with a hydroxyl and ester group. Higher water solubility but lower thermal stability .

Key Research Findings

Enzyme Interactions: The pyridinyl group in this compound facilitates π-stacking in enzyme active sites, while the methoxy group modulates electron density. This dual functionality is absent in non-heterocyclic analogs like 4-methoxy-3-(3-methoxyphenyl)benzoic acid .

Solubility Trends : Pyridine-containing derivatives generally exhibit lower aqueous solubility than hydroxylated or carboxylated analogs (e.g., 4-hydroxy-3-(methoxycarbonyl)benzoic acid) due to increased hydrophobicity .

Thermal Stability : Trifluoromethyl-substituted analogs (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid) show higher thermal stability, attributed to strong C-F bonds .

Biological Activity

4-Methoxy-3-(pyridin-3-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a methoxy group and a pyridine ring attached to a benzoic acid moiety. This unique arrangement contributes to its biochemical interactions and biological effects.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress in cells .

2. Antimicrobial Effects

Studies have demonstrated the compound's efficacy against various pathogens, including bacteria and fungi. Its antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

3. Antiproliferative Activity

The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies revealed that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways associated with cell survival and death .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For example, it may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell growth .
  • Gene Expression Modulation : It has been observed to alter gene expression profiles, affecting the transcription of genes related to apoptosis and cell cycle regulation .
  • Cellular Metabolism : The compound impacts metabolic processes by interacting with metabolic enzymes, which can lead to changes in cellular energy production and overall metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity in cellular models, enhancing enzyme activity related to oxidative stress response .
Study 2Showed antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potent activity .
Study 3Reported antiproliferative effects on breast cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .

Dosage and Efficacy

The biological effects of this compound are dose-dependent. Low concentrations may enhance cellular protective mechanisms, while higher doses could lead to cytotoxic effects. Research emphasizes the importance of optimizing dosage for therapeutic applications to maximize benefits while minimizing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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